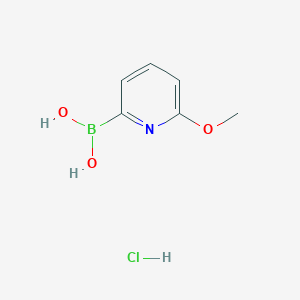

6-Methoxypyridine-2-boronic acid, hydrochloride salt; min. 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

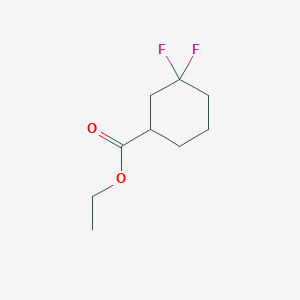

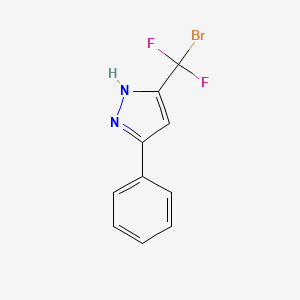

6-Methoxypyridine-2-boronic acid, hydrochloride salt, is a chemical compound with the empirical formula C6H8BNO3 · HCl . It has a molecular weight of 189.40 . This compound is provided in solid form .

Molecular Structure Analysis

The SMILES string for 6-Methoxypyridine-2-boronic acid, hydrochloride salt is COC1=CC=CC(B(O)O)=N1.Cl . The InChI is 1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxypyridine-2-boronic acid, hydrochloride salt include a density of 1.2±0.1 g/cm³, a boiling point of 325.7±52.0 °C at 760 mmHg, and a flash point of 150.8±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Overview: 2-Methoxypyridine-6-boronic acid hydrochloride exhibits promising potential in medicinal chemistry and drug development. Researchers have explored its applications in various therapeutic areas.

Applications:- Protein Kinase Inhibitors : This compound has been investigated as a building block for designing protein kinase inhibitors. Its boronic acid moiety can form reversible covalent bonds with the active site of kinases, making it valuable in drug discovery .

- Anticancer Agents : Researchers have explored its use in developing novel anticancer agents. By modifying the pyridine ring and boronic acid group, scientists aim to create compounds that selectively target cancer cells .

Organic Synthesis and Catalysis

Overview: 2-Methoxypyridine-6-boronic acid hydrochloride serves as a versatile reagent in organic synthesis due to its boronic acid functionality. It participates in various catalytic reactions.

Applications:- Cross-Coupling Reactions : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions. Researchers use it to synthesize biaryl compounds, heterocycles, and other complex molecules .

- C-H Activation : This compound can activate C-H bonds, allowing for selective functionalization of aromatic rings. It has been employed in C-H arylation reactions .

Materials Science and Coordination Chemistry

Overview: The boron-containing pyridine derivative finds applications in materials science and coordination chemistry.

Applications:- Metal-Organic Frameworks (MOFs) : Researchers have incorporated 2-methoxypyridine-6-boronic acid hydrochloride into MOFs, enhancing their stability and adsorption properties .

- Ligand Design : The compound serves as a ligand in coordination complexes. Its boronic acid group coordinates with metal ions, leading to diverse structures with potential applications in catalysis and sensing .

Cosmetics and Coatings

Overview: Beyond its scientific applications, this compound has found utility in cosmetics and coatings.

Applications:Safety and Hazards

Direcciones Futuras

The future directions of research involving 6-Methoxypyridine-2-boronic acid, hydrochloride salt could involve the development of more robust methods for the synthesis of pyridine-containing biaryls . Additionally, the exploration of alternative nucleophilic reagents and novel main group approaches could be beneficial .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to be utilized in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Methoxypyridine-6-boronic acid hydrochloride likely undergoes transmetalation, a process where it transfers its boronic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Result of Action

The primary result of the action of 2-Methoxypyridine-6-boronic acid hydrochloride is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of 2-Methoxypyridine-6-boronic acid hydrochloride can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as temperature and humidity .

Propiedades

IUPAC Name |

(6-methoxypyridin-2-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-4-2-3-5(8-6)7(9)10;/h2-4,9-10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFJPIZCCLHLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OC)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-6-boronic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)

![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)

![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)